N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H14F2N6OS and its molecular weight is 412.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Antiasthma Applications
Compounds related to the structural family of triazolopyrimidines, including analogs similar to the one , have been investigated for their potential as mediator release inhibitors, which could have implications in the treatment of asthma. One study found that certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines exhibited activity as mediator release inhibitors, suggesting a potential avenue for research into antiasthma applications. These compounds were synthesized through a series of chemical reactions starting with arylamidines and showed promising pharmacological and toxicological profiles for further study (Medwid et al., 1990).
Modulation of A2A Adenosine Receptor
Another study explored the development of molecular probes based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, aiming at the human A2A adenosine receptor, which is crucial for various neurological processes. These probes displayed high affinity and selectivity as antagonists, suggesting potential research applications in studying neurological functions and disorders. The study also synthesized a family of high affinity functionalized congeners as pharmacological probes for studying the A2A adenosine receptor (Kumar et al., 2011).
Anticancer Activity
Research into the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound with structural similarities, has demonstrated remarkable anticancer effects. By replacing the acetamide group with alkylurea, a series of derivatives were synthesized, showing potent antiproliferative activities against human cancer cell lines, with reduced acute oral toxicity. This highlights the potential of similar compounds in the development of anticancer agents with low toxicity (Wang et al., 2015).
Tubulin Polymerization Inhibition
A class of [1,2,4]triazolo[1,5-a]pyrimidines has been identified as anticancer agents with a unique mechanism of tubulin inhibition, suggesting a potential application in cancer therapy. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, and inhibit the binding of vincas to tubulin. This unique mechanism of action, alongside the ability to overcome resistance attributed to several multidrug resistance transporter proteins, positions similar compounds as candidates for cancer therapy research (Zhang et al., 2007).
Herbicidal Activity
Compounds within the structural family have also shown potential as herbicides, offering a broad spectrum of vegetation control at low application rates. This suggests a direction for agricultural research, focusing on the development of new herbicidal formulations based on similar chemical structures (Moran, 2003).
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibitUSP28 , a ubiquitin-specific protease .
Mode of Action
It’s known that similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives can bind to their target proteins and inhibit their activity . For instance, compound 19, a [1,2,3]triazolo[4,5-d]pyrimidine derivative, was found to bind reversibly to USP28 .
Biochemical Pathways
Inhibition of usp28 by similar compounds has been associated with the inhibition of cell proliferation and the progression of the epithelial-mesenchymal transition (emt) in certain cancer cell lines .
Result of Action
Similar compounds have been reported to inhibit the proliferation of certain cancer cell lines .
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6OS/c20-13-5-7-14(8-6-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-3-1-2-4-15(12)21/h1-8,11H,9-10H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNFXNPHLOPCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.